Differential Intrinsic Efficacy: Neutral Antagonism vs. Inverse Agonism at MOR
6β-Naltrexol acts as a neutral antagonist at the mu-opioid receptor (MOR), whereas naltrexone and naloxone function as inverse agonists [1]. This difference in intrinsic efficacy translates to a substantially reduced potency in precipitating opioid withdrawal in dependent animal models. In a chronic morphine dependence model in mice, 6β-naltrexol was approximately 77-fold less potent than naltrexone and 30-fold less potent than naloxone in precipitating withdrawal [2]. In another study using fentanyl-dependent mice, the potency difference to precipitate withdrawal jumping was even more pronounced, with naltrexone being 1,107-fold more potent and naloxone 415-fold more potent than 6β-naltrexol [3].
| Evidence Dimension | Potency to precipitate opioid withdrawal |
|---|---|
| Target Compound Data | 1 (reference potency) |
| Comparator Or Baseline | Naltrexone: 77-fold (chronic dependence model) [2] / 1,107-fold (fentanyl dependence model) [3]; Naloxone: 30-fold (chronic dependence model) [2] / 415-fold (fentanyl dependence model) [3] |
| Quantified Difference | 6β-naltrexol is 30-415 fold less potent than naloxone and 77-1,107 fold less potent than naltrexone |
| Conditions | In vivo mouse models of opioid dependence (chronic morphine exposure and fentanyl dependence) |
Why This Matters
This quantitative difference demonstrates that 6β-naltrexol is the essential choice for experiments designed to isolate the effects of agonist blockade from the confounding effects of inverse agonism and constitutive receptor activity modulation.
- [1] Wang D, Sun X, Sadee W. Different Effects of Opioid Antagonists on μ-, δ-, and κ-Opioid Receptors with and without Agonist Pretreatment. J Pharmacol Exp Ther. 2007;321(2):544-552. View Source
- [2] Raehal KM, Lowery JJ, Bhamidipati A, et al. In Vivo Characterization of 6β-Naltrexol, an Opioid Ligand with Less Inverse Agonist Activity Compared with Naltrexone and Naloxone in Opioid-Dependent Mice. J Pharmacol Exp Ther. 2005;313(3):1150-1162. View Source
- [3] Sirohi S, Dighe SV, Walker EA, Yoburn BC. The relative potency of inverse opioid agonists and a neutral opioid antagonist in precipitated withdrawal and antagonism of analgesia and toxicity. J Pharmacol Exp Ther. 2009;330(2):513-519. View Source
